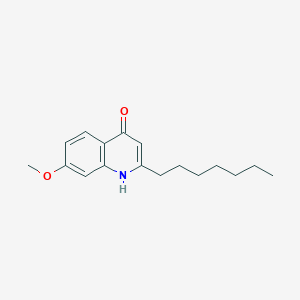

2-Heptyl-7-methoxyquinolin-4(1H)-one

描述

Structure

3D Structure

属性

CAS 编号 |

112548-09-1 |

|---|---|

分子式 |

C17H23NO2 |

分子量 |

273.37 g/mol |

IUPAC 名称 |

2-heptyl-7-methoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C17H23NO2/c1-3-4-5-6-7-8-13-11-17(19)15-10-9-14(20-2)12-16(15)18-13/h9-12H,3-8H2,1-2H3,(H,18,19) |

InChI 键 |

KCHKOAGISOBLSQ-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCC1=CC(=O)C2=C(N1)C=C(C=C2)OC |

产品来源 |

United States |

Isolation and Structural Confirmation of 2 Heptyl 7 Methoxyquinolin 4 1h One

Methodologies for Isolation and Purification of 2-Heptyl-7-methoxyquinolin-4(1H)-one

The isolation of quinolinone alkaloids, a class of compounds to which this compound belongs, typically involves a multi-step process commencing with the extraction of plant material. Plants from the Rutaceae family, such as those from the genera Vepris and Glycosmis, are known to be rich sources of such alkaloids. bohrium.comukzn.ac.za

The general procedure would involve the collection and drying of the plant material (e.g., leaves, stem bark, or roots), followed by pulverization to increase the surface area for extraction. A common method is sequential solvent extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane (B92381) to remove lipids and chlorophyll, followed by solvents such as dichloromethane (B109758), ethyl acetate, and finally a polar solvent like methanol (B129727) to extract a wide range of compounds.

The crude extracts would then be subjected to various chromatographic techniques for fractionation and purification. These techniques typically include:

Column Chromatography: Often the initial step for separating the crude extract into fractions of varying polarity using a stationary phase like silica (B1680970) gel or alumina (B75360) and a gradient of mobile phase solvents.

Preparative Thin-Layer Chromatography (PTLC): Used for the separation of smaller quantities of compounds from the fractions obtained from column chromatography.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique, often employed in the final stages of purification to isolate the pure compound. Both normal-phase and reverse-phase HPLC can be utilized depending on the polarity of the target molecule.

Throughout the isolation process, fractions would be monitored by analytical thin-layer chromatography (TLC) and visualized under UV light or with specific staining reagents to track the presence of the desired quinolinone alkaloid.

Spectroscopic and Analytical Techniques for Definitive Structural Elucidation

Once a pure sample of this compound is obtained, a combination of spectroscopic and analytical methods is essential for its unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectra, along with two-dimensional NMR experiments (such as COSY, HSQC, and HMBC), would be required for complete proton and carbon assignments.

Hypothetical ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | d | 1H | H-5 |

| ~6.85 | dd | 1H | H-6 |

| ~6.75 | d | 1H | H-8 |

| ~6.10 | s | 1H | H-3 |

| ~3.90 | s | 3H | 7-OCH₃ |

| ~2.60 | t | 2H | H-1' |

| ~1.65 | m | 2H | H-2' |

| ~1.30 | m | 8H | H-3' to H-6' |

| ~0.90 | t | 3H | H-7' |

| ~11.5 | br s | 1H | N-H |

Hypothetical ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~178.0 | C-4 |

| ~165.0 | C-7 |

| ~155.0 | C-2 |

| ~141.0 | C-8a |

| ~125.0 | C-5 |

| ~118.0 | C-4a |

| ~115.0 | C-6 |

| ~110.0 | C-3 |

| ~100.0 | C-8 |

| ~56.0 | 7-OCH₃ |

| ~35.0 | C-1' |

| ~31.8 | C-5' |

| ~29.5 | C-4' |

| ~29.2 | C-3' |

| ~22.7 | C-6' |

| ~14.1 | C-7' |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Hypothetical IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3000 | Broad | N-H stretching |

| ~2950-2850 | Strong | C-H stretching (alkyl) |

| ~1640 | Strong | C=O stretching (amide) |

| ~1600, ~1580 | Medium | C=C stretching (aromatic) |

| ~1250 | Strong | C-O stretching (aryl ether) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular formula.

Hypothetical Mass Spectrometry Data:

| m/z (Daltons) | Relative Intensity (%) | Assignment |

| ~273.1729 | 100 | [M]⁺ (Calculated for C₁₇H₂₃NO₂) |

| ~258 | Moderate | [M - CH₃]⁺ |

| ~188 | High | [M - C₆H₁₃]⁺ (Loss of hexyl radical) |

| ~175 | High | [M - C₇H₁₄]⁺ (McLafferty rearrangement) |

Synthetic Methodologies for 2 Heptyl 7 Methoxyquinolin 4 1h One and Analogues

Chemical Synthesis Pathways for the Core 2-Heptyl-7-methoxyquinolin-4(1H)-one Structure

The construction of the fundamental this compound scaffold is primarily achieved through thermal cyclization reactions that build the pyridine (B92270) ring onto a pre-existing benzene (B151609) derivative.

Two classical named reactions are central to the synthesis of 2-alkyl-4-quinolones: the Conrad-Limpach synthesis and the Gould-Jacobs reaction. arkat-usa.orgmdpi.com Both pathways converge on the formation of a key intermediate that undergoes thermal cyclization to form the quinolinone ring system.

Conrad-Limpach Synthesis: This is one of the most common methods for preparing 2-alkyl-4(1H)-quinolones. arkat-usa.org The synthesis specifically for this compound would proceed as follows:

Formation of a β-keto ester: The synthesis begins with a suitable β-keto ester, in this case, ethyl 3-oxodecanoate (B1261010) . This key starting material contains the C-2 heptyl side chain and the necessary carbonyl groups for the subsequent condensation.

Condensation with an Aniline (B41778): Ethyl 3-oxodecanoate is reacted with 3-methoxyaniline (m-anisidine). This acid-catalyzed condensation forms a crucial enamine intermediate, ethyl 3-((3-methoxyphenyl)amino)dec-2-enoate . arkat-usa.orgwikipedia.org This intermediate is the Schiff base tautomer, which is more stable and poised for cyclization. arkat-usa.org

Thermal Cyclization: The enamine intermediate is heated to high temperatures (typically around 250 °C) to induce an electrocyclic ring closure. wikipedia.org This step eliminates ethanol (B145695) and forms the heterocyclic ring, yielding the final product, This compound . arkat-usa.org

The key intermediates in this pathway are summarized in the table below.

| Step | Reactant 1 | Reactant 2 | Key Intermediate/Product |

| 1 | 3-Methoxyaniline | Ethyl 3-oxodecanoate | Ethyl 3-((3-methoxyphenyl)amino)dec-2-enoate |

| 2 | Ethyl 3-((3-methoxyphenyl)amino)dec-2-enoate | Heat | This compound |

Gould-Jacobs Reaction: This alternative route also starts with an aniline derivative but utilizes a malonic ester derivative. wikipedia.org

Condensation: 3-methoxyaniline is reacted with a molecule like diethyl 2-(1-ethoxyheptylidene)malonate. The initial step is a nucleophilic substitution where the aniline displaces an ethoxy group.

Thermal Cyclization: The resulting intermediate is heated, often to temperatures exceeding 250 °C, to induce cyclization. mdpi.comd-nb.info This process typically proceeds through a ketene (B1206846) intermediate to form the quinolone ring.

Saponification and Decarboxylation: The product of the cyclization is a 3-carboxy-4-hydroxyquinoline derivative. Subsequent saponification (hydrolysis of the ester) followed by decarboxylation (removal of the COOH group) yields the final quinolin-4(1H)-one structure. wikipedia.org

The conditions for these multi-step syntheses are critical for achieving good yields.

Catalysts: The initial condensation step in the Conrad-Limpach reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to facilitate the formation of the enamine. wikipedia.org More modern approaches to quinoline (B57606) synthesis have employed various transition metal catalysts, including palladium, copper, and rhodium, often to achieve C-H activation and annulation under milder conditions. mdpi.com For instance, palladium-catalyzed intramolecular N-arylation has been used to form the quinolin-4(1H)-one ring from enamine precursors. organic-chemistry.org

Reaction Conditions: The cornerstone of the Conrad-Limpach and Gould-Jacobs reactions is the high-temperature thermal cyclization. This step is often performed without a solvent, although the use of a high-boiling, inert solvent such as mineral oil, Dowtherm A, or 2,6-di-tert-butylphenol (B90309) can significantly improve yields by ensuring uniform heating and preventing decomposition. wikipedia.orgnih.gov Temperatures are typically maintained around 250 °C. mdpi.com The reaction progress often involves the distillation of ethanol as it is formed, driving the equilibrium toward the product. nih.gov Microwave irradiation has also been explored as a method to achieve the high temperatures required for cyclization while dramatically reducing reaction times. ablelab.euresearchgate.net

Directed Synthesis of Functionalized this compound Derivatives

Starting from the core this compound structure, various derivatives can be synthesized by targeting specific positions on the molecule for modification.

Modifying the heptyl group at the C-2 position typically involves building the quinolone ring with a different starting β-keto ester. However, post-synthesis modification is also possible through regioselective reactions. One such strategy involves the addition of organometallic reagents. arkat-usa.org

A published method for other 2-alkyl-4(1H)-quinolones uses N-Cbz protected quinolones, which are converted to 4-silyloxyquinolinium triflates. This activation directs the regioselective addition of alkyl-Grignard reagents to the C-2 position. A subsequent deprotection and oxidation sequence yields the modified 2-alkyl-4(1H)-quinolone. arkat-usa.org This approach could theoretically be applied to introduce branched or otherwise modified alkyl chains at the C-2 position of the 7-methoxyquinolin-4(1H)-one scaffold.

The methoxy (B1213986) group at C-7 is a key site for functionalization, primarily through ether cleavage (demethylation) to reveal a hydroxyl group, which can then be further derivatized.

Demethylation: The cleavage of the aryl methyl ether at C-7 is a common transformation. organic-chemistry.orglongdom.org This reaction converts the 7-methoxy group into a 7-hydroxy group. Several reagents are effective for this purpose:

Boron Tribromide (BBr₃): A powerful Lewis acid that readily cleaves aryl methyl ethers, often used in dichloromethane (B109758) at low temperatures. researchgate.net

Hydrobromic Acid (HBr): Concentrated HBr (48%) is a classic reagent for ether cleavage, often requiring heat. tandfonline.comtandfonline.com The use of phase-transfer catalysts can improve reaction efficiency. tandfonline.com

Thiolates: Nucleophilic reagents, such as sodium alkylthiolates generated in situ, can be used for demethylation, particularly when other methods fail. researchgate.net

Once the 7-hydroxy-2-heptylquinolin-4(1H)-one is formed, the hydroxyl group can be used as a handle for further reactions, such as alkylation with different alkyl halides to introduce novel ether functionalities at the C-7 position.

The quinolin-4(1H)-one core itself possesses several reactive sites suitable for derivatization, allowing for the synthesis of a wide array of analogues.

Halogenation: The C-3 position of the quinolin-4(1H)-one ring is susceptible to electrophilic halogenation. Reagents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) can be used to introduce a bromine atom at the C-3 position. nuph.edu.ua Similarly, chlorination can be achieved using various chlorinating agents. acs.org These halogenated intermediates are highly valuable for subsequent cross-coupling reactions. researchgate.net

Palladium-Catalyzed Cross-Coupling: The halogenated quinolinone core can be functionalized using palladium-catalyzed reactions. The Suzuki-Miyaura coupling is a prominent example, where a C-3 iodo- or bromo-quinolinone is reacted with an arylboronic acid to form a C-C bond, thereby introducing an aryl substituent at the C-3 position. researchgate.netnih.govorganic-chemistry.org This method is highly versatile for creating libraries of derivatized quinolones. researchgate.net

C-H Activation: Modern synthetic strategies include the direct functionalization of C-H bonds, which avoids the need for pre-functionalization (e.g., halogenation). nih.gov Transition metal catalysis, using metals like rhodium or ruthenium, can activate specific C-H bonds on the quinoline ring, allowing for the direct introduction of new functional groups. nih.gov This atom-economical approach provides a powerful tool for late-stage modification of the quinolinone scaffold. mdpi.comnih.gov

| Modification Site | Reaction Type | Reagents/Catalysts | Resulting Structure |

| C-7 Methoxy Group | Demethylation (Ether Cleavage) | BBr₃, HBr, NaSMe | 7-Hydroxy derivative |

| C-3 Position | Halogenation | NBS, Br₂, ICl | 3-Halo derivative |

| C-3 Position (from Halo-derivative) | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 3-Aryl derivative |

| Various Positions | C-H Activation/Functionalization | Rh, Ru, Pd catalysts | Direct introduction of alkyl, aryl, or other groups |

Advanced Synthetic Techniques and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, and its application to the synthesis of quinolin-4(1H)-ones has demonstrated considerable advantages over conventional heating methods. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by providing rapid and uniform heating of the reaction mixture.

One of the common strategies for synthesizing 2-alkyl-4-quinolones involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. In the context of this compound, this would involve the reaction of 3-methoxyaniline with an appropriate β-ketoester bearing a heptyl group. Microwave irradiation can be effectively applied to the cyclization step, which is often the most time-consuming part of the process.

A notable example is the preparation of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), a close analogue of the target compound. An optimized two-step synthesis utilizes microwave irradiation for the reaction of α-chloro ketones with anthranilic acids, furnishing the desired 2-alkyl-4-quinolone products in significantly reduced time. researchgate.net This approach highlights the efficiency of microwave-assisted synthesis in constructing the quinolone core.

The benefits of microwave-assisted synthesis in the preparation of quinolone derivatives are further exemplified by various studies. For instance, a one-pot, three-component reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone under microwave irradiation provides a rapid and efficient route to fused quinolinone systems. nih.govresearchgate.net This metal-free approach, with its short reaction times and high yields, underscores the green credentials of microwave-assisted synthesis.

| Starting Materials | Product | Reaction Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| α-chloro ketone and anthranilic acid | 2-alkyl-3-hydroxy-4(1H)-quinolone | Microwave irradiation | ~30 min | Not specified | researchgate.net |

| Aromatic aldehyde, 6-amino-2,4-dimethoxypyrimidine, dimedone | 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one | Glacial acetic acid, 75 W MW | 5 min | Up to 84% | researchgate.net |

| p-substituted aniline and diethyl-ethoxymethylenemalonate | ethyl-quinolon-4-one-3-carboxylates | Diphenyl ether, 80 °C, MW irradiation | Short | Very good to excellent | researchgate.net |

Flow Synthesis Methodologies

Flow chemistry, or continuous flow synthesis, has gained prominence as a safe, efficient, and scalable technology for the production of fine chemicals and pharmaceuticals. The use of microreactors or tube reactors offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions.

The synthesis of quinolone derivatives, including analogues of this compound, can be adapted to continuous flow processes. A key advantage of flow synthesis is the ability to safely operate at temperatures and pressures above the boiling point of the solvent, which can significantly accelerate reaction rates.

A notable application of flow chemistry is the gram-scale synthesis of PQS and its derivatives. acs.org The conditions for the microwave-assisted synthesis of these compounds were further optimized for a continuous flow reaction, demonstrating the scalability of this approach. This transition from batch microwave to continuous flow highlights a powerful strategy for increasing production capacity while maintaining the benefits of rapid and controlled reactions.

While specific examples of the flow synthesis of this compound are not extensively documented, the principles and methodologies are readily applicable. A typical setup would involve pumping solutions of the starting materials, such as 3-methoxyaniline and a suitable β-ketoester, through a heated and pressurized reactor coil. The product stream would then be collected and purified.

| Reaction | Reactor Type | Reaction Conditions | Residence Time | Throughput/Yield | Reference |

|---|---|---|---|---|---|

| Synthesis of PQS analogues | Not specified | Optimized from microwave conditions | Not specified | Gram-scale synthesis | acs.org |

| Synthesis of 3-Cyanoquinolines | Continuous-flow reactor | Photochemical reaction, room temperature | 3.0 min | Up to 74% yield | nih.gov |

Oxidative Annulation Strategies for Quinolone Ring Formation

Oxidative annulation has become a powerful strategy for the construction of heterocyclic rings, including the quinoline and quinolone scaffolds. These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds in a single step through the use of an oxidant, which can be a metal catalyst or a metal-free reagent. This approach is highly atom-economical and can provide access to complex quinolone structures from simple starting materials.

Transition-metal-catalyzed oxidative annulation is a prominent approach. For instance, copper-catalyzed annulation reactions have been developed for the synthesis of various quinoline derivatives. These reactions can proceed through C-H bond activation, offering a direct way to functionalize aromatic rings.

A notable example is the iron(III)-catalyzed oxidative coupling of alcohols or methyl arenes with 2-amino phenyl ketones to provide a broad range of 4-quinolones. In this process, the alcohol or methyl arene is first oxidized to an aldehyde, which then undergoes condensation with the amine, followed by a Mannich-type cyclization and subsequent oxidation to form the quinolone ring. Another approach involves a copper-catalyzed tandem C-N and C-C bond-formation reaction of aryl boronic acids with nitriles, using air as a green oxidant, to yield 2-substituted-4(1H)-quinolones. organic-chemistry.org

Metal-free oxidative annulation strategies have also been developed, aligning with the principles of green chemistry by avoiding potentially toxic and expensive metal catalysts. These methods often utilize oxidants like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or involve electrochemical oxidation.

| Starting Materials | Catalyst/Oxidant | Product | Yield | Reference |

|---|---|---|---|---|

| 2-amino phenyl ketones and alcohols/methyl arenes | Fe(OTs)₃·6H₂O / di-tert-butyl peroxide | 4-quinolones | Broad range of yields | organic-chemistry.org |

| Aryl boronic acid and nitriles | Cu-catalyst / O₂ (air) | 2-substituted-4(1H)-quinolones | Good yields | organic-chemistry.org |

| N-arylmethyl-2-aminophenylketones | TEMPO / KOtBu | 2-arylquinolin-4(1H)-ones | Good to excellent yields |

Nucleophilic Substitution and Intramolecular Cyclization in Quinolone Synthesis

The formation of the quinolone ring can also be achieved through a sequence of nucleophilic substitution followed by an intramolecular cyclization. This strategy often involves the construction of a key intermediate that contains both the nucleophile and the electrophilic center required for the final ring-closing step.

A common approach involves the reaction of an amine with a molecule containing a leaving group, leading to a nucleophilic substitution that forms a new C-N bond. The resulting intermediate is then designed to undergo an intramolecular cyclization to form the quinolone ring.

For example, 4-quinolones can be synthesized in a tandem one-pot manner from (Z)-β-chlorovinyl ketones. organic-chemistry.org The process begins with an intermolecular nucleophilic addition of an amine to the β-chlorovinyl ketone, followed by the elimination of the chloride anion to form a Z-enamine intermediate. This intermediate then undergoes an intramolecular nucleophilic aromatic substitution (SNA) reaction to yield the final 4-quinolone product. organic-chemistry.org

This tandem approach is highly efficient as it allows for the formation of multiple bonds in a single operation, reducing the need for isolation and purification of intermediates. The versatility of this method allows for the synthesis of a wide range of substituted quinolones by varying the starting amines and β-chlorovinyl ketones.

| Starting Materials | Key Intermediate | Cyclization Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| (Z)-β-chlorovinyl ketones and amines | Z-enamine | Intramolecular SNAr | 4-quinolones | Good to excellent | organic-chemistry.org |

| o-haloaryl acetylenic ketones and primary amines | Enaminone | Palladium-catalyzed intramolecular N-arylation | Functionalized 4-quinolones | Very good |

Structure Activity Relationship Sar Studies of 2 Heptyl 7 Methoxyquinolin 4 1h One and Derivatives

Comprehensive Analysis of Structural Features Influencing Biological Mechanisms

The biological activity of 2-heptyl-7-methoxyquinolin-4(1H)-one is intrinsically linked to its structural components: the quinolin-4(1H)-one core, the heptyl group at the C2 position, and the methoxy (B1213986) group at the C7 position. Each of these features plays a distinct role in the molecule's interaction with biological targets.

The quinolin-4(1H)-one nucleus serves as the fundamental pharmacophore, providing a rigid framework that allows for precise orientation of the substituents in three-dimensional space. The lactam functionality within this ring system is a key feature, with the nitrogen atom and the carbonyl group capable of participating in hydrogen bonding, which is often critical for target binding.

The 2-heptyl substituent is a long, lipophilic alkyl chain. Its primary role is to engage with hydrophobic pockets within the target protein. The length and nature of the alkyl chain at the C2 position have been shown to be critical for the activity of related quinolinone derivatives. For instance, in a series of 2-alkylthiazolo[4,5-c]quinolines, which share a similar quinoline (B57606) core, the length of the C2-alkyl chain significantly impacted their agonistic activity at Toll-like receptor 8 (TLR8). While shorter alkyl chains (methyl to butyl) conferred potent activity, a sharp decline in activity was observed with a pentyl group, and longer chains resulted in inactive compounds. nih.govmdpi.com This suggests that there is an optimal length for the alkyl chain to fit within the hydrophobic binding domain of the target. The heptyl group in this compound, being a relatively long chain, would be expected to have a profound impact on its biological activity, potentially favoring targets with deep hydrophobic pockets.

The 7-methoxy group is an electron-donating group that can influence the electronic properties of the quinoline ring system. This can, in turn, affect the binding affinity of the molecule to its target. The position of the methoxy group is also critical. In studies of methoxy-substituted pyrimido[4,5-c]quinolin-1(2H)-ones, the position of the methoxy group was found to be a crucial determinant of their anticancer activity. researchgate.net Furthermore, in a series of 4-anilino-quinazoline derivatives, a related heterocyclic system, the presence of 6,7-dimethoxy substituents resulted in better inhibitory effects against EGFR and VEGFR-2 compared to analogues with a dioxolane ring at the same positions. nih.gov This highlights the importance of the methoxy group's placement in modulating biological activity. The 7-methoxy group in the target compound can also participate in hydrogen bonding through its oxygen atom, further stabilizing the ligand-receptor complex.

To illustrate the influence of these structural features, a hypothetical data table is presented below, based on the general principles of SAR for quinolinone derivatives.

| Compound | C2-Substituent | C7-Substituent | Biological Activity (Hypothetical IC50, µM) |

| 1 | -CH2(CH2)5CH3 | -OCH3 | 1.5 |

| 2 | -CH3 | -OCH3 | 10.2 |

| 3 | -(CH2)2CH3 | -OCH3 | 5.8 |

| 4 | -(CH2)8CH3 | -OCH3 | 8.9 |

| 5 | -CH2(CH2)5CH3 | -H | 7.3 |

| 6 | -CH2(CH2)5CH3 | -OH | 2.1 |

This table is for illustrative purposes and the data is hypothetical.

Investigating Positional and Stereochemical Effects on Target Interactions

The precise positioning of substituents on the quinolin-4(1H)-one ring is a key determinant of biological activity. As discussed, the location of the methoxy group at C7 is significant. Moving this group to other positions, such as C6 or C8, would likely alter the electronic distribution of the aromatic system and change the molecule's interaction with its target. For instance, modifications at the C8 position in some quinoline derivatives have been shown to lead to a complete loss of agonistic activity. nih.govmdpi.com

Development of SAR Models for Optimized Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural or physicochemical properties of a series of compounds with their biological activities. For quinolin-4(1H)-one derivatives, 2D and 3D-QSAR models have been developed to predict their activity and guide the design of new, more potent analogues. nih.govucm.es

A typical QSAR study for this compound derivatives would involve synthesizing a library of analogues with variations in the C2-alkyl chain and different substituents at the C7 position and other positions on the quinoline ring. The biological activity of these compounds would then be determined experimentally. Subsequently, a range of molecular descriptors for each compound would be calculated, including:

Topological descriptors: Describing the connectivity of atoms.

Electronic descriptors: Such as atomic charges and dipole moments.

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Like the partition coefficient (logP).

Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are then used to build a mathematical model that relates these descriptors to the observed biological activity. ucm.es

For instance, a hypothetical QSAR equation for a series of 2-alkyl-7-methoxyquinolin-4(1H)-ones might look like:

log(1/IC50) = 0.5 * logP - 0.2 * (Molecular Weight) + 1.5 * (H-bond donor count) + 2.1

This equation would suggest that increasing lipophilicity (logP) and the number of hydrogen bond donors enhances activity, while increasing molecular weight has a negative impact.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the SAR by creating 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. nih.gov

Comparative SAR with Other Quinoline and Quinazoline (B50416) Derivatives

Quinoline Derivatives: The SAR of this compound can be compared to other quinoline-based compounds. For example, the importance of the C2-substituent is also seen in other quinoline series. As mentioned earlier, in 2-alkylthiazolo[4,5-c]quinolines, the length of the alkyl chain at C2 is critical for TLR8 agonism. nih.govmdpi.com Similarly, in a series of 6-methoxy-2-arylquinolines, the nature of the aryl group at the C2 position significantly influenced their activity as P-glycoprotein inhibitors. nih.gov

Quinazoline Derivatives: Quinazolines are bicyclic heterocyclic compounds where a pyrimidine (B1678525) ring is fused to a benzene (B151609) ring. They are isomeric to quinolines. Many quinazoline derivatives are known to be potent inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR). ucm.es In these compounds, substitutions at the C4, C6, and C7 positions are often crucial for activity. For example, 4-anilinoquinazoline (B1210976) derivatives with 6,7-dimethoxy substituents have shown potent EGFR and VEGFR-2 inhibitory activity. nih.gov This highlights a parallel in the importance of methoxy groups in both quinoline and quinazoline systems for modulating biological activity.

The following table provides a conceptual comparison of key SAR features between quinolin-4(1H)-ones and quinazolin-4(1H)-ones.

| Feature | Quinolin-4(1H)-ones | Quinazolin-4(1H)-ones |

| Core Scaffold | Fused pyridine (B92270) and benzene rings | Fused pyrimidine and benzene rings |

| Key Positions for Substitution | C2, C4, C6, C7, C8 | C2, C4, C6, C7 |

| Role of C2-Substituent | Often interacts with hydrophobic pockets; alkyl chain length can be critical. | Can be varied to modulate activity; often an aryl or substituted aryl group. |

| Role of C7-Substituent | Methoxy group at this position can enhance activity. | Methoxy group at this position, often in combination with a C6-methoxy group, is important for kinase inhibition. |

| Common Biological Targets | Diverse, including receptors (e.g., TLRs), enzymes, and DNA. | Frequently targeted towards protein kinases (e.g., EGFR, VEGFR). |

This table presents generalized SAR trends for illustrative comparison.

Computational Chemistry and Molecular Modeling Approaches

Ligand-Based Drug Design (LBDD) and Scaffold-Based Drug Design (SBDD) Strategies

Ligand-based drug design (LBDD) and scaffold-based drug design (SBDD) are powerful strategies employed when the three-dimensional structure of the biological target is unknown or poorly characterized. These approaches leverage the information from known active molecules to design new compounds with improved properties.

In the context of 2-Heptyl-7-methoxyquinolin-4(1H)-one, the quinolinone core represents a "privileged scaffold," a concept first introduced by Evans et al. in 1988. nih.gov Privileged structures are molecular frameworks that are able to bind to multiple biological targets with high affinity, making them attractive starting points for drug discovery. nih.gov The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core, structurally similar to the quinolinone scaffold, is a well-known example of a privileged scaffold, with numerous derivatives demonstrating a wide range of pharmacological activities. nih.gov

Scaffold hopping is a key strategy within SBDD that involves modifying the core structure of a known active compound to identify novel scaffolds with similar or improved biological activity and better physicochemical properties. nih.govresearchgate.net For instance, scaffold hopping-driven lead optimization has been successfully applied to 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound sharing the methoxy-substituted heterocyclic core, to discover new tubulin polymerization inhibitors. nih.gov This approach could be similarly applied to the this compound scaffold to explore new chemical space and develop novel drug candidates.

Bioisosterism, another important concept in drug design, involves the substitution of a functional group with another that has similar physical and chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. researchgate.net The 4-hydroxy-1,2,3-triazole scaffold, for example, has been investigated as a bioisostere for the carboxylic acid moiety. researchgate.net In designing analogs of this compound, various bioisosteric replacements for the heptyl chain or the methoxy (B1213986) group could be explored to modulate its activity and properties.

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. unar.ac.id This method is instrumental in understanding the binding mode of a ligand and in predicting its binding affinity. unar.ac.idnih.gov The process involves placing the ligand in the binding site of the target protein and evaluating the interaction energy for different conformations. nih.gov

For this compound, molecular docking simulations would be crucial in identifying its potential biological targets and elucidating its mechanism of action. For example, derivatives of the structurally related quinazolin-4-one have been docked into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) to explore their binding interactions. nih.gov Similarly, docking studies of 4-hydroxy-2-quinolone analogues have been performed against Anaplastic Lymphoma Kinase (ALK) to investigate their potential as anticancer agents. sciforum.netmdpi.com

A typical molecular docking study of this compound would involve the following steps:

Preparation of the Receptor: Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating the 3D structure of this compound and optimizing its geometry.

Docking Simulation: Using software like AutoDock or Glide to dock the ligand into the active site of the receptor.

Analysis of Results: Evaluating the docking scores and analyzing the binding interactions, such as hydrogen bonds and hydrophobic contacts.

The results of such a study could be presented in a table format, as shown below, illustrating the predicted binding affinities and key interactions with hypothetical target proteins.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Kinase A | -9.5 | Met123, Leu45, Asp189 |

| Protease B | -8.2 | Gly78, His101, Tyr210 |

| Receptor C | -7.9 | Phe33, Trp98, Arg154 |

This table is illustrative and does not represent actual experimental data.

Molecular Dynamics (MD) Simulations for Characterizing Protein-Ligand Complexes and Conformational Changes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the characterization of the stability of the protein-ligand complex and any conformational changes that may occur upon binding. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time.

In the study of this compound, MD simulations would be a valuable tool to:

Assess the stability of the docked pose obtained from molecular docking simulations.

Investigate the flexibility of the ligand and the protein's active site.

Calculate the binding free energy of the protein-ligand complex, providing a more accurate prediction of binding affinity.

For instance, MD simulations have been used to study the stability of complexes between 3-methoxy flavone (B191248) derivatives and their target receptors, providing insights into their anticancer activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are then used to predict the activity of new, unsynthesized compounds. researchgate.netpensoft.net

A QSAR study involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a model that correlates these descriptors with the observed biological activity. mdpi.com

For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific biological target. The model would help in identifying the key structural features that contribute to the activity and guide the design of more potent compounds. For example, QSAR studies on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have been used to identify potent inhibitors of P-glycoprotein. nih.gov

The predictive power of a QSAR model is assessed through internal and external validation. A good QSAR model should have a high squared correlation coefficient (R²) and a high predictive squared correlation coefficient (Q²). mdpi.com

Below is an example of a data table that might be generated during a QSAR study of this compound analogs.

| Compound | LogP | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Biological Activity (IC50, µM) |

| Analog 1 | 3.5 | 280.4 | 1 | 3 | 2.5 |

| Analog 2 | 4.1 | 310.5 | 1 | 3 | 1.8 |

| Analog 3 | 3.8 | 294.4 | 2 | 4 | 5.1 |

| Analog 4 | 4.5 | 324.5 | 1 | 3 | 0.9 |

This table is illustrative and does not represent actual experimental data.

Derivatization Strategies and Novel Quinolone Based Scaffold Development

Rational Design Principles for Generating Analogue Libraries with Enhanced Biological Efficacy

The rational design of analogue libraries is a cornerstone of modern drug discovery, aiming to systematically explore the chemical space around a lead compound to optimize its biological activity. For the 2-heptyl-7-methoxyquinolin-4(1H)-one framework, several principles guide the generation of new analogues with enhanced efficacy. The combination of a quinolone moiety with other antibacterial pharmacophores has the potential to act on different drug targets, which in turn, can overcome drug resistance. nih.gov

Key strategies in the rational design of quinolone-based compounds include:

Molecular Hybridization: This approach involves covalently linking two or more pharmacophores to create a single hybrid molecule. This can lead to compounds with multiple mechanisms of action, improved potency, and a broader spectrum of activity. researchgate.net The goal is to develop a new molecule that retains the activities of the individual components, potentially acting synergistically. nih.gov

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how different structural modifications influence the biological activity of the molecule. By systematically altering substituents at various positions of the quinolone ring, researchers can identify key structural features required for potent activity. nih.gov For instance, the presence of an unsaturated pyridine (B92270) ring and an oxo group at position 4 are known to be important for the biological activity of quinolones. researchgate.net

Fragment-Based Drug Design (FBDD): FBDD involves identifying small chemical fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. This approach can be applied to the this compound scaffold to develop novel inhibitors for specific targets. nih.gov

Computational Modeling and Docking: In silico methods such as molecular docking are used to predict the binding interactions between a ligand and a target protein. This allows for the rational design of new analogues with improved binding affinity and selectivity. nih.gov

Synthesis and Evaluation of Hybrid Molecules Incorporating Quinolone Moieties (e.g., Pyrimidine-Quinolone, Quercetin-Quinoline Hybrids)

Molecular hybridization has emerged as a powerful strategy for developing novel therapeutic agents with enhanced biological profiles. nih.gov By combining the quinolone scaffold with other bioactive moieties, such as pyrimidine (B1678525) and quercetin (B1663063), researchers have created hybrid molecules with promising anticancer and other pharmacological activities.

Pyrimidine-Quinolone Hybrids:

The pyrimidine ring is a key structural component in many biologically active compounds, including anticancer and antiviral agents. researchgate.net The synthesis of pyrimidine-quinolone hybrids has been explored to develop novel inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism. nih.gov A series of these hybrids were designed and synthesized, with their inhibitory activity against hLDHA evaluated. nih.gov The general synthetic approach involves a green, catalyst-free microwave-assisted aromatic nucleophilic substitution reaction. nih.gov

The biological evaluation of these hybrids revealed that their inhibitory activity is significantly influenced by the nature and position of the linker connecting the pyrimidine and quinolone moieties. nih.govnih.gov

| Compound | Linker Type | hLDHA IC50 (µM) |

|---|---|---|

| 25a | U-shaped (2-aminophenylsulfide) | <20 |

| 25b | U-shaped (2-aminophenylsulfide) | <20 |

| 35a | 1,3-linked | <20 |

Quercetin-Quinoline Hybrids:

Quercetin, a naturally occurring flavonoid, is known for its diverse pharmacological properties, including antioxidant and anticancer activities. nih.govmdpi.com To enhance its therapeutic potential, researchers have synthesized hybrid molecules that incorporate a quinoline (B57606) moiety into the quercetin scaffold. nih.gov These hybrids were prepared by modifying the 3-OH position of quercetin, using rutin (B1680289) as a starting material, through a series of reactions including methyl protection, Williamson etherification, and substitution reactions. mdpi.comscilit.com

The antitumor activity of these quercetin-quinoline hybrids was evaluated against several human cancer cell lines. mdpi.com Several of the synthesized compounds demonstrated potent inhibitory effects, in some cases exceeding the activity of the standard chemotherapeutic drug cisplatin. nih.govscilit.com

| Compound | Cancer Cell Line | IC50 (µmol·L⁻¹) |

|---|---|---|

| 3e | HepG-2 (Human Liver Cancer) | 6.722 |

| 3i | HepG-2 (Human Liver Cancer) | 5.074 |

| 3k | HepG-2 (Human Liver Cancer) | 5.193 |

| 3a | A549 (Human Lung Cancer) | 7.384 |

| Cisplatin (DDP) | HepG-2 (Human Liver Cancer) | 26.981 |

Development of Next-Generation Small-Molecule Modulators Based on the this compound Framework

The development of next-generation small-molecule modulators based on the this compound framework is an active area of research aimed at creating compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov These efforts are guided by the principles of rational drug design and a deep understanding of the structure-activity relationships within the quinolone class of compounds.

Key approaches in the development of these next-generation modulators include:

Target-Based Design: This strategy focuses on designing molecules that specifically interact with a known biological target involved in a disease process. grafiati.com For the this compound framework, this could involve designing analogues that target novel enzymes or receptors implicated in cancer or infectious diseases.

Phenotypic Screening: In contrast to target-based approaches, phenotypic screening involves testing compounds for their ability to produce a desired effect in a cell-based or whole-organism assay, without prior knowledge of the specific molecular target. grafiati.com This can lead to the discovery of first-in-class modulators with novel mechanisms of action.

Optimization of Physicochemical Properties: To be effective as a drug, a molecule must possess a suitable balance of physicochemical properties, such as solubility, permeability, and metabolic stability. The development of next-generation modulators from the this compound scaffold involves the systematic modification of its structure to optimize these properties. nih.gov

Exploration of Structure-Function Modularization for Therapeutic Potential

For the this compound framework, a modular approach could involve considering:

The Quinolone Core as the Primary Pharmacophore: This module is responsible for the fundamental biological activity of the compound.

The 2-Heptyl Group as a Lipophilic Module: This alkyl chain influences the compound's lipophilicity, which can affect its membrane permeability and interaction with hydrophobic binding pockets.

The 7-Methoxy Group as a Modulating Module: This substituent can influence the electronic properties of the quinolone ring and provide a site for further modification to fine-tune activity and selectivity.

By exploring different combinations and modifications of these modules, it may be possible to develop a diverse range of therapeutic agents from the this compound scaffold with tailored activities against various diseases.

Concluding Perspectives and Future Research Directions

Emerging Avenues for Investigating the Biological Roles of 2-Heptyl-7-methoxyquinolin-4(1H)-one and Related Quinolones

The biological activities of AQs are diverse, ranging from their well-established role as signal molecules in quorum sensing to antimicrobial agents, iron chelators, and modulators of host immune responses. frontiersin.orgnih.gov However, the precise biological functions of many natural and synthetic AQs remain underexplored. Future investigations are poised to delve deeper into several key areas.

Exploring Structural Diversity and Function: The addition of a methoxy (B1213986) group at the 7-position of the quinolone core, as in this compound, represents a significant structural modification compared to naturally prevalent AQs like PQS and HHQ. An emerging avenue of research is to systematically investigate how such substitutions on the aromatic ring influence biological activity. This includes assessing the compound's ability to bind to and activate or inhibit known quinolone receptors, such as PqsR, and its impact on the expression of virulence factors. mdpi.comnih.gov

Inter-species and Inter-kingdom Signaling: While PQS signaling is best understood within P. aeruginosa, AQs are produced by other bacterial genera, including Burkholderia and Chitinivorax, suggesting a role in broader inter-species communication within complex microbial communities. nih.govrsc.org A key research direction is to determine if this compound or similar analogues can intercept, disrupt, or mimic signaling pathways in other species, potentially altering the dynamics of polymicrobial environments like biofilms. asm.org Furthermore, the ability of bacterial quorum sensing molecules to interact with host cells and modulate immune responses is a critical area of study. nih.gov Investigating the effect of AQs like this compound on host signal transduction pathways could reveal novel aspects of the host-pathogen dialogue. nih.gov

Beyond Quorum Sensing: Recent research indicates that the roles of AQs extend beyond cell-density-dependent gene regulation. PQS, for instance, is involved in iron acquisition, cytotoxicity, and the biogenesis of outer-membrane vesicles. frontiersin.org Future studies should explore whether this compound possesses similar or unique functionalities. Its altered electronic and steric properties could lead to novel interactions with cellular membranes or metal ions, presenting new biological roles.

Table 1: Known and Potential Biological Roles of Selected 2-Alkyl-4(1H)-quinolones

| Compound | Known/Potential Biological Role | Key Research Focus |

|---|---|---|

| 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) | Quorum sensing signal, virulence factor regulation, iron chelation, cytotoxicity. frontiersin.orgnih.gov | Understanding its integration in the P. aeruginosa regulatory network. nih.gov |

| 2-Heptyl-4(1H)-quinolone (HHQ) | PQS precursor, quorum sensing signal, biofilm modulation. frontiersin.orgumaryland.edunih.gov | Investigating its distinct signaling roles independent of PQS. nih.gov |

| This compound | Largely uncharacterized. | Determining its ability to modulate PqsR, influence virulence, and act as an inter-species signaling molecule. |

| 2-Alkyl-4(1H)-quinolone N-oxides (AQNOs) | Antimicrobial agents, cytochrome inhibitors. mdpi.comfrontiersin.org | Elucidating their role in inter-bacterial competition and ecological fitness. |

Challenges and Opportunities in Targeting Bacterial Communication and Host-Pathogen Interactions for Therapeutic Development

The rise of multidrug-resistant pathogens necessitates the development of novel therapeutic strategies that move beyond traditional bactericidal or bacteriostatic antibiotics. nih.govmdpi.com Targeting bacterial communication systems like quorum sensing (QS) and the broader host-pathogen interaction presents a promising, albeit challenging, alternative. nih.govnih.gov

Challenges:

Complexity and Redundancy: Bacterial regulatory networks are intricate and often have overlapping functions. P. aeruginosa, for example, possesses multiple interconnected QS systems (las, rhl, and pqs). frontiersin.orgasm.org Inhibiting a single pathway may not be sufficient to fully attenuate virulence, as the bacterium can potentially compensate through other regulatory circuits.

In Vivo Efficacy: Many potential quorum sensing inhibitors (QSIs) that show promise in laboratory settings fail to demonstrate efficacy in animal models of infection. nih.gov This discrepancy can be due to issues with pharmacokinetics, metabolic instability, or the complex microenvironments of an infection site that are not replicated in vitro.

Evolution of Resistance: While it is hypothesized that targeting non-essential virulence processes will exert less selective pressure for resistance compared to traditional antibiotics, the potential for resistance to anti-virulence therapies still exists. nih.gov Bacteria could develop resistance through mutations in the target receptor or by upregulating efflux pumps that remove the inhibitory compound.

Opportunities:

Disarming the Pathogen: Unlike traditional antibiotics, which aim to kill bacteria, anti-virulence therapies seek to "disarm" them by inhibiting the production of toxins and other virulence factors. ucsd.edu This approach could render pathogens more susceptible to clearance by the host immune system and may be used in combination with conventional antibiotics to enhance their effectiveness. nih.govnih.gov

Preserving the Microbiome: Broad-spectrum antibiotics can cause significant collateral damage to the host's beneficial microbiota. Because QS systems can be highly specific, inhibitors targeting these pathways offer the potential for narrow-spectrum agents that leave the commensal flora intact. nih.gov

Modulating Host-Pathogen Interactions: A deeper understanding of how molecules like this compound interact with both bacterial and host systems can unlock new therapeutic concepts. ucsd.edu This could involve developing molecules that not only block bacterial virulence but also simultaneously boost host immune responses, tipping the balance of the host-pathogen interaction in favor of the host. nih.govucsd.edu

Table 2: Summary of Challenges and Opportunities in Anti-Quorum Sensing Therapy

| Category | Description |

|---|---|

| Challenges | Network complexity and redundancy, translating in vitro results to in vivo efficacy, potential for resistance development. nih.gov |

| Opportunities | Attenuation of virulence without direct killing, potential for lower selective pressure for resistance, synergy with existing antibiotics, preservation of host microbiome. nih.govnih.gov |

Potential Applications of this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, typically by selectively interacting with a specific protein target. nih.goveubopen.org The development of high-quality chemical probes for the PQS system has been instrumental in dissecting its function. Synthetic analogues of PQS and HHQ have been created to serve as tools for identifying and characterizing the proteins involved in this signaling pathway. nih.govbioforumconf.comnih.gov

Given its unique structure, this compound holds significant potential for development into a novel chemical probe. By modifying it with specific functional groups, it could be adapted for various applications:

Target Identification and Validation: A version of this compound equipped with a photoreactive group and an affinity tag (e.g., a diazirine and an alkyne handle) could be used in photoaffinity labeling experiments. bioforumconf.com This would allow researchers to covalently link the probe to its interacting proteins in live cells or cell lysates. Subsequent purification and mass spectrometry analysis could identify novel protein binders that may not interact with PQS or HHQ, potentially uncovering new components of the quinolone signaling network or off-target effects.

Competitive Profiling and Inhibitor Screening: An unmodified this compound could be used in competitive binding assays. For instance, it could be used to screen libraries of small molecules for compounds that displace it from its target protein (e.g., PqsR or a biosynthetic enzyme like PqsD), leading to the discovery of new inhibitors. nih.govresearchgate.net

Imaging and Localization Studies: By attaching a fluorescent dye to the this compound scaffold, it could be transformed into a probe for visualizing the localization of quinolone-binding proteins within cells or biofilms. This could provide spatial and temporal information about where and when quinolone signaling is active.

The development of this compound and related molecules as chemical probes would provide a valuable toolkit for researchers. These tools would not only enhance the understanding of PQS-mediated systems but also enable the exploration of the broader biological impact of this important class of bacterial metabolites. bioforumconf.comnih.gov

常见问题

Q. Optimization Parameters :

- Catalyst selection : Grubbs catalysts improve regioselectivity in RCM .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility during alkylation .

- Reaction time/temperature : Microwave irradiation (360 W, 5 min) reduces side reactions compared to traditional reflux .

How can spectroscopic and crystallographic techniques resolve structural ambiguities in quinolinone derivatives?

Basic Research Focus

Structural characterization requires a combination of:

- ¹H/¹³C NMR : Differentiates between keto-enol tautomers (e.g., δ 7.95 ppm for H-5 in dihydroquinolinone vs. δ 8.18 ppm for diazepine protons) .

- IR spectroscopy : Identifies hydrogen-bonded C=O (1625 cm⁻¹) and NH stretches (3200 cm⁻¹) .

- X-ray crystallography : Resolves dihedral angles (e.g., 57.84° between quinoline and benzene rings) and π-π stacking interactions (3.94 Å centroid distance) .

Q. Methodological Considerations :

- Use DMSO-d₆ for NMR to observe exchangeable protons (e.g., OH/NH) .

- Crystallize from CH₂Cl₂/di-isopropylether for high-resolution X-ray data .

What preliminary biological activities have been reported for quinolin-4(1H)-one derivatives?

Q. Basic Research Focus

- Antimicrobial activity : Derivatives with trifluoromethyl or chloro substituents show MIC values <10 µM against S. aureus and E. coli .

- Antimalarial potential : 7-Chloro analogs exhibit IC₅₀ <1 µM against Plasmodium falciparum .

- Cytostatic effects : Triazolyl-quinolinones inhibit tumor cell proliferation (e.g., 297 M+ ion in mass spectra correlates with activity) .

Q. Experimental Design :

- In vitro assays : Use microdilution for MIC determination .

- Docking studies : Prioritize derivatives with hydrogen-bonding motifs (e.g., 4-hydroxy group for target binding) .

How can researchers resolve contradictions in reported synthetic yields for quinolinone derivatives?

Advanced Research Focus

Discrepancies in yields (e.g., 63% via microwave vs. 77% via reflux) arise from:

Q. Resolution Strategies :

- Replicate conditions : Compare yield trends under identical solvent/catalyst systems.

- Side-product analysis : Use LC-MS to identify byproducts (e.g., dimerization in RCM) .

What mechanistic insights exist for the antimicrobial action of this compound?

Advanced Research Focus

Proposed mechanisms include:

Q. Experimental Validation :

- Fluorescence assays : Track membrane integrity using propidium iodide .

- Enzyme kinetics : Measure ATPase activity in presence of derivatives .

How can selective functionalization of the quinolinone core be achieved?

Q. Advanced Research Focus

Q. Challenges :

- Regioselectivity : Competing reactions at C-4 and C-6 require directing groups (e.g., chloro substituents) .

What analytical challenges arise in purity assessment of quinolinone derivatives?

Q. Advanced Research Focus

Q. Solutions :

- 2D NMR (COSY/NOESY) : Assign stereochemistry in complex mixtures .

- Chiral columns : Resolve enantiomers using cellulose-based stationary phases .

How does the compound’s stability vary under physiological conditions?

Q. Advanced Research Focus

Q. Testing Protocols :

What structure-activity relationships (SAR) guide modification of the quinolinone core?

Q. Advanced Research Focus

Q. Design Criteria :

What safety protocols are critical for handling quinolinone derivatives?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。